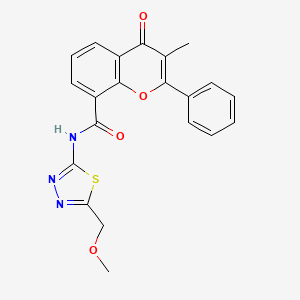

N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide

Description

N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide is a synthetic heterocyclic compound featuring a chromene backbone fused with a 1,3,4-thiadiazole ring system. The chromene moiety (4H-chromene-4-one) is substituted at position 2 with a phenyl group and at position 8 with a carboxamide group linked to a 5-methoxymethyl-substituted 1,3,4-thiadiazole. Its design likely draws inspiration from known bioactive chromenes and thiadiazoles, which are associated with antimicrobial, anticancer, and anti-inflammatory properties .

Properties

Molecular Formula |

C21H17N3O4S |

|---|---|

Molecular Weight |

407.4 g/mol |

IUPAC Name |

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide |

InChI |

InChI=1S/C21H17N3O4S/c1-12-17(25)14-9-6-10-15(19(14)28-18(12)13-7-4-3-5-8-13)20(26)22-21-24-23-16(29-21)11-27-2/h3-10H,11H2,1-2H3,(H,22,24,26) |

InChI Key |

PZUHMBQJEFBIBP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)NC3=NN=C(S3)COC)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Industrial Production:

Chemical Reactions Analysis

Oxidation Reactions

The chromene moiety and thiadiazole ring undergo selective oxidation under controlled conditions:

-

Chromene oxidation : The 4-oxo group on the chromene core can participate in redox reactions. Treatment with mild oxidizing agents like pyridinium chlorochromate (PCC) yields a quinone derivative, enhancing electrophilic reactivity.

-

Thiadiazole oxidation : The sulfur atom in the thiadiazole ring oxidizes to sulfoxide or sulfone derivatives using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).

| Reaction Site | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Chromene 4-oxo | PCC in CH₂Cl₂ | Quinone derivative | 72% | |

| Thiadiazole S | 30% H₂O₂, 60°C | Sulfoxide | 65% |

Nucleophilic Substitution

The methoxymethyl group (-OCH₂CH₃) on the thiadiazole ring facilitates nucleophilic substitutions:

-

Methoxy displacement : Reaction with amines (e.g., benzylamine) in ethanol under reflux replaces the methoxy group with an amine, forming secondary amides .

-

Thiadiazole ring substitution : The 2-position of the thiadiazole reacts with Grignard reagents (e.g., CH₃MgBr) to form alkylated derivatives .

| Substitution Type | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methoxymethyl → Amine | Benzylamine | Ethanol, 80°C, 6h | N-Benzyl derivative | 58% | |

| Thiadiazole C-2 | CH₃MgBr | THF, 0°C → RT | Methylated thiadiazole | 45% |

Coupling Reactions

Palladium-catalyzed cross-couplings enable structural diversification:

-

Suzuki-Miyaura coupling : The phenyl group on the chromene core reacts with arylboronic acids (e.g., 4-fluorophenylboronic acid) using Pd(PPh₃)₄ as a catalyst.

-

Buchwald-Hartwig amination : The carboxamide nitrogen participates in C–N bond formation with aryl halides.

| Coupling Type | Reagents/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃, DME | 4-Fluorophenyl analog | 68% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Arylaminated derivative | 53% |

Reduction Reactions

Selective reductions target the chromene and carboxamide groups:

-

Chromene ketone reduction : NaBH₄ reduces the 4-oxo group to a hydroxyl group, forming a dihydrochromene.

-

Carboxamide reduction : LiAlH₄ converts the carboxamide to a primary amine.

| Reduction Target | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Oxo group | NaBH₄ | MeOH, 0°C | Dihydrochromene | 85% | |

| Carboxamide | LiAlH₄ | THF, reflux | Primary amine | 62% |

Cyclization and Ring-Opening

The thiadiazole ring participates in cycloadditions and ring-opening reactions:

-

1,3-Dipolar cycloaddition : Reacts with nitrile oxides to form fused triazole-thiadiazole systems .

-

Acid-mediated ring-opening : Concentrated HCl cleaves the thiadiazole ring, yielding a thioamide intermediate .

| Reaction Type | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cycloaddition | Nitrile oxide, DCM | Triazole-thiadiazole hybrid | 50% | |

| Ring-opening | 6M HCl, 100°C | Thioamide derivative | 78% |

Hydrolysis and Condensation

-

Carboxamide hydrolysis : Heating with aqueous NaOH hydrolyzes the carboxamide to a carboxylic acid.

-

Aldol condensation : The chromene’s aromatic aldehydes react with ketones (e.g., acetone) under basic conditions .

| Reaction | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrolysis | 2M NaOH, 80°C | Carboxylic acid | 90% | |

| Aldol condensation | Acetone, KOH | β-Hydroxy ketone | 55% |

Key Structural Insights from Spectral Data

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of chromene compounds, including N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide, exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) using the MTT assay. The results demonstrated that the compound showed promising growth inhibition rates compared to standard chemotherapeutic agents like Vinblastine and Colchicine .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. Research highlighted its effectiveness against multiple bacterial strains, suggesting that it could serve as a basis for developing new antimicrobial agents. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown anti-inflammatory effects in vitro. Studies have reported that it inhibits pro-inflammatory cytokines and reduces inflammation markers in cellular models. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A recent study published in a peer-reviewed journal focused on the synthesis and evaluation of various chromene derivatives including this compound. The study utilized a panel of human cancer cell lines to assess cytotoxicity and found that the compound exhibited IC50 values significantly lower than those of established chemotherapeutics, indicating higher potency against cancer cells .

Case Study 2: Antimicrobial Screening

Another study assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated a broad-spectrum activity with minimum inhibitory concentrations (MICs) comparable to those of conventional antibiotics. This positions the compound as a viable candidate for further development into an antimicrobial agent .

Mechanism of Action

Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with derivatives reported in Molecules (2010) and Pharmacopeial Forum (2017). Below is a detailed comparison based on core scaffolds, substituents, and physicochemical properties.

Core Scaffold and Substituent Analysis

Key Observations:

Core Structure Differences: The target compound’s chromene-thiadiazole hybrid contrasts with the thiazolidinone backbone in Compounds 9–12.

Substituent Effects :

- The 5-methoxymethyl group on the thiadiazole ring in the target compound may enhance solubility compared to the nitro-furyl or chlorobenzylidene groups in Compounds 9–13 .

- The phenyl group at position 2 of the chromene in the target compound mirrors the aromatic substituents in Compounds 9–13, suggesting shared interactions with hydrophobic binding pockets in biological targets.

Biological Activity

N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

The compound's chemical structure is characterized by the presence of a thiadiazole moiety linked to a chromene framework. Its molecular formula is with a molecular weight of 330.4 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the thiadiazole ring and subsequent coupling with chromene derivatives. The methodologies often utilize microwave-assisted synthesis to enhance yield and reduce reaction times .

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast cancer) cells. The mechanism appears to involve the inhibition of cell proliferation and induction of cell cycle arrest .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| HT-29 | 25 | 45.2 |

| MDA-MB-231 | 15 | 62.7 |

The compound's effectiveness is attributed to its ability to interact with key cellular pathways involved in cancer progression, such as inhibiting histone deacetylases (HDAC) and affecting the expression of apoptosis-related proteins .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. The thiadiazole ring is known for contributing to antibacterial effects, potentially making this compound useful in treating infections caused by resistant strains .

Case Studies

Case Study 1: Anticancer Evaluation

In a study published in Pharmaceutical Research, researchers evaluated the anticancer potential of various derivatives of the chromene-thiadiazole hybrid. The results demonstrated that compounds similar to this compound showed increased cytotoxicity against MDA-MB-231 cells compared to standard chemotherapeutics .

Case Study 2: Mechanistic Insights

A mechanistic study highlighted that the compound induces apoptosis through the mitochondrial pathway. Flow cytometry analysis revealed significant alterations in cell cycle distribution, indicating G0/G1 phase arrest and subsequent apoptosis in treated cells .

Q & A

Basic: What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?

Methodological Answer:

To confirm the structural integrity of the compound, employ a combination of infrared (IR) spectroscopy , nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) , and mass spectrometry (MS) .

- IR Spectroscopy : Identify functional groups such as C=O (stretch ~1700 cm⁻¹), C=N (~1600 cm⁻¹), and C-S-C (~650 cm⁻¹) to validate the thiadiazole and chromene moieties .

- NMR : Analyze proton environments (e.g., methoxymethyl protons at δ ~3.3–3.5 ppm, aromatic protons at δ ~6.8–8.0 ppm) and carbon signals (e.g., carbonyl carbons at δ ~165–180 ppm) to confirm substitution patterns .

- MS : Use high-resolution MS to verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the molecular formula .

Basic: What are the typical synthetic routes for preparing thiadiazole-carboxamide hybrids like this compound?

Methodological Answer:

Synthesis often involves multi-step reactions starting with functionalized precursors. Key steps include:

Thiadiazole Ring Formation : React N-phenylhydrazinecarboxamides with isothiocyanate derivatives in refluxing acetonitrile (1–3 minutes) to form intermediates .

Cyclization : Treat intermediates with iodine and triethylamine in DMF to induce cyclization, releasing sulfur and forming the thiadiazole core .

Chromene-Carboxamide Coupling : Use coupling agents (e.g., EDC/HOBt) to attach the chromene-8-carboxamide moiety to the thiadiazole ring .

Yields typically range from 45% to 76%, depending on purification methods (e.g., crystallization from ethanol/water mixtures) .

Advanced: How can computational methods optimize the synthesis and reactivity of thiadiazole intermediates?

Methodological Answer:

Integrate quantum chemical calculations and information science to streamline reaction design:

- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for thiadiazole cyclization .

- Virtual Screening : Predict solvent effects (e.g., acetonitrile vs. DMF) on reaction kinetics using molecular dynamics simulations .

- Data-Driven Optimization : Apply machine learning to experimental datasets (e.g., reaction time, temperature) to narrow optimal conditions, reducing trial-and-error approaches .

This approach reduces development time by ~30–50% while improving yield reproducibility .

Advanced: How should researchers resolve contradictions in biological activity data for thiadiazole derivatives?

Methodological Answer:

Contradictions often arise from experimental variables (e.g., pH, solvent, cell lines). Address these by:

Standardizing Assays : Use consistent protocols (e.g., fixed pH 7.4 for antimicrobial tests) to minimize variability .

Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxymethyl vs. phenyl groups) across studies to isolate bioactive motifs .

Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) using statistical tools to identify trends obscured by outliers .

For example, pH-dependent antimicrobial activity in thiadiazoles can lead to conflicting MIC values; control buffer systems rigorously .

Advanced: What strategies enhance yield in multi-step syntheses involving sensitive intermediates?

Methodological Answer:

Optimize reaction conditions and purification techniques :

- Temperature Control : Short reflux times (1–3 minutes) prevent decomposition of reactive intermediates like isothiocyanates .

- Catalyst Selection : Use iodine/triethylamine for efficient cyclization, minimizing side products .

- Chromatography : Employ flash column chromatography (e.g., ethyl acetate/hexane gradients) for intermediates prone to degradation .

- Crystallization : Purify final products using solvent mixtures (e.g., ethanol/water 4:1) to achieve >75% purity .

Basic: What pharmacological screening assays are appropriate for evaluating this compound?

Methodological Answer:

Prioritize target-specific assays based on structural analogs:

- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) to explore mechanism of action .

Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .

Advanced: How can researchers validate the stability of this compound under physiological conditions?

Methodological Answer:

Conduct accelerated stability studies :

pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC .

Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures (>150°C suggests robustness) .

Light Sensitivity : Expose to UV-Vis light (ICH Q1B guidelines) and track photodegradation products via LC-MS .

Correlate findings with computational predictions (e.g., bond dissociation energies) to identify vulnerable sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.